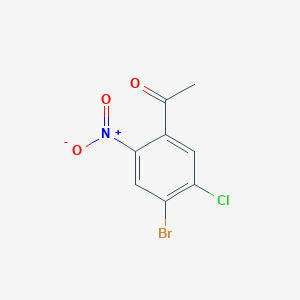
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone can be synthesized through the bromination of 4-chloro-2-nitroacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, chloro, and nitro) on the phenyl ring.
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed:
Reduction: Formation of 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone.
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and chloro groups can participate in substitution reactions, modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
- 1-(4-Bromo-2-nitrophenyl)ethanone
- 1-(4-Chloro-2-nitrophenyl)ethanone
- 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone
Comparison: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with a nitro group.
Properties
Molecular Formula |
C8H5BrClNO3 |
|---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
1-(4-bromo-5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 |
InChI Key |
NBLGLCPJNACALP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















